

(S)-Quinuclidin-3-amine Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Quinuclidin-3-amine
dihydrochloride

Cat. No.: B137687

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(S)-Quinuclidin-3-amine dihydrochloride is a versatile chiral building block of significant interest in pharmaceutical research and development, particularly in the synthesis of compounds targeting the central nervous system. Its rigid bicyclic structure provides a unique scaffold for designing novel therapeutics. This technical guide offers an in-depth overview of its suppliers, pricing, and key applications for researchers, scientists, and drug development professionals.

I. Sourcing and Procurement

A variety of chemical suppliers offer **(S)-Quinuclidin-3-amine dihydrochloride**, with pricing and availability subject to purity and quantity. Below is a summary of publicly available information from prominent suppliers. Researchers are advised to request quotes for the most current pricing, especially for bulk quantities.

Supplier	Product Name	Purity	Quantity	Price (USD)
Sigma-Aldrich	(S)-(-)-3-Aminoquinuclidine dihydrochloride	98%	1 g	\$83.50
Synthonix	(S)-Quinuclidin-3-amine dihydrochloride	97%	250 mg	\$20.00
1 g	\$25.00			
Alkali Scientific	(S)-(-)-3-Aminoquinuclidine dihydrochloride	Not Specified	1 g	\$87.62
Chem-Impex	(S)-(-)-3-Aminoquinuclidine dihydrochloride	98-102%	-	Inquiry
TargetMol	(S)-Quinuclidin-3-amine (dihydrochloride)	Not Specified	50 mg	Inquiry
100 mg	Inquiry			
250 mg	Inquiry			
BLD Pharm	(S)-Quinuclidin-3-amine dihydrochloride	Not Specified	-	Inquiry
MedchemExpress	(S)-Quinuclidin-3-amine dihydrochloride	Not Specified	-	Inquiry
Fisher Scientific	(S)-(-)-3-Aminoquinuclidine Dihydrochloride	98.0+%	-	Inquiry

II. Core Applications in Drug Discovery

(S)-Quinuclidin-3-amine dihydrochloride serves as a critical starting material and intermediate in the synthesis of various bioactive molecules. Its primary applications are in the development of treatments for neurological disorders.[1]

A. Synthesis of 5-HT3 Receptor Antagonists

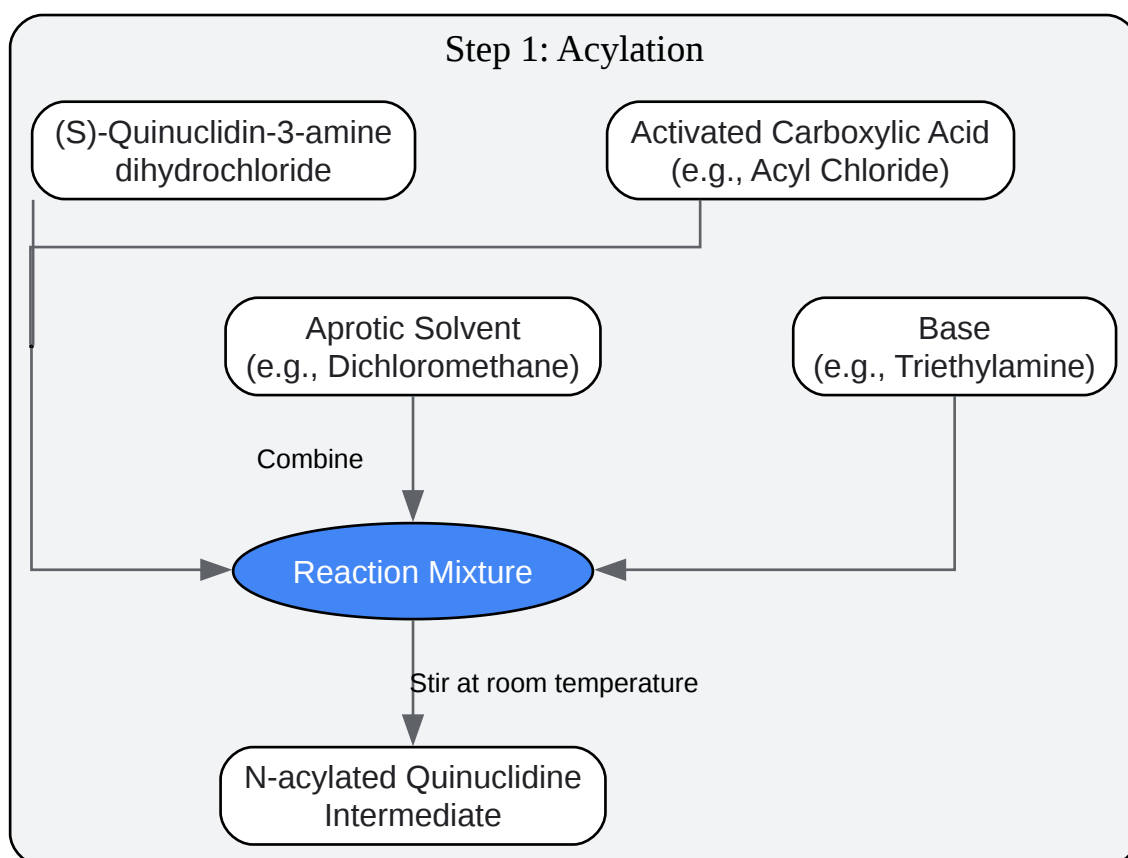
A notable application of this compound is in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2] The synthesis typically involves the acylation of (S)-Quinuclidin-3-amine with a suitable carboxylic acid derivative, followed by reduction and cyclization steps.

III. Experimental Protocols

While specific biological assay protocols directly utilizing **(S)-Quinuclidin-3-amine dihydrochloride** as the primary active compound are not extensively detailed in publicly available literature, its role as a synthetic precursor is well-documented. Below is a representative synthetic workflow illustrating its use.

A. Representative Synthetic Workflow: Synthesis of a Palonosetron Intermediate

This protocol outlines the initial acylation step in a potential synthesis of a Palonosetron precursor, based on general synthetic strategies.



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Caption: General workflow for the acylation of (S)-Quinuclidin-3-amine.

Methodology:

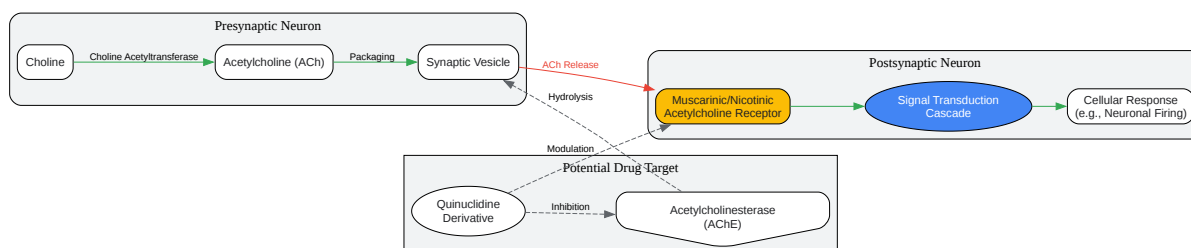
- **(S)-Quinuclidin-3-amine dihydrochloride** is dissolved in an appropriate aprotic solvent, such as dichloromethane.
- A suitable base, for example, triethylamine, is added to the solution to neutralize the hydrochloride salt and liberate the free amine.
- The activated carboxylic acid derivative (e.g., an acyl chloride or an acid activated with a coupling reagent) is added to the reaction mixture, often dropwise at a controlled temperature (e.g., 0 °C).

- The reaction is stirred at room temperature for a specified period, and its progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
- The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude N-acylated quinuclidine intermediate, which may be purified further by crystallization or chromatography.

IV. Potential Signaling Pathway Involvement

Given that quinuclidine-based structures are known to interact with the cholinergic system, a key area of investigation for derivatives of **(S)-Quinuclidin-3-amine dihydrochloride** is their potential modulation of cholinergic signaling. The cholinergic system is crucial for cognitive functions such as learning and memory.

Below is a diagram representing a simplified cholinergic signaling pathway, which could be a target for novel drugs synthesized from this quinuclidine building block.



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Caption: Simplified cholinergic signaling pathway and potential points of modulation.

This diagram illustrates that derivatives of (S)-Quinuclidin-3-amine could potentially act as:

- Receptor Modulators: Directly binding to and either activating (agonists) or blocking (antagonists) muscarinic or nicotinic acetylcholine receptors on the postsynaptic neuron.
- Enzyme Inhibitors: Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby increasing the concentration and duration of action of acetylcholine.

V. Conclusion

(S)-Quinuclidin-3-amine dihydrochloride is a valuable chiral amine for the synthesis of complex molecules with therapeutic potential, particularly in the realm of neuroscience. Its utility as a precursor for compounds like Palonosetron highlights its importance in modern drug discovery. Further research into novel derivatives of this compound may lead to the development of new treatments for a range of neurological and psychiatric disorders by modulating key signaling pathways such as the cholinergic system.

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